Comparative Resolution Efficiency of N-Methylamphetamine: DTTA vs. DBTA vs. TA
In the resolution of racemic N-methylamphetamine (rac-MA) via partial diastereomeric salt formation and supercritical fluid extraction, O,O′-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) achieved an enantiomeric excess (ee) of 57.9% [1]. Under identical conditions (molar ratio of resolving agent to racemate = 0.25), the structurally related O,O′-dibenzoyl-(2R,3R)-tartaric acid (DBTA) demonstrated superior performance with an ee of 82.5%, while unsubstituted tartaric acid (TA) was essentially ineffective, yielding an ee of <5% [1].
| Evidence Dimension | Enantiomeric excess (ee) of the extracted enantiomer |
|---|---|
| Target Compound Data | ee = 57.9% |
| Comparator Or Baseline | DBTA (ee = 82.5%), TA (ee < 5%) |
| Quantified Difference | DTTA achieves 57.9% ee, which is 24.6 percentage points lower than DBTA but 52.9 percentage points higher than TA |
| Conditions | Partial diastereomeric salt formation; molar ratio resolving agent:rac-MA = 0.25:1; supercritical CO₂ extraction |
Why This Matters
This quantifies DTTA's intermediate performance profile, confirming its utility as an effective resolving agent for this substrate class while highlighting that DBTA may be preferred for maximum yield, and TA is completely unsuitable.
- [1] Kmecz, I. et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. View Source
